N-(1-methoxypropan-2-yl)quinoxaline-6-carboxamide
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Overview
Description
N-(1-methoxypropan-2-yl)quinoxaline-6-carboxamide is a nitrogen-containing heterocyclic compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-methoxypropan-2-yl)quinoxaline-6-carboxamide typically involves the condensation of o-phenylenediamine with a suitable 1,2-dicarbonyl compound, followed by further functionalization. One common method involves the reaction of o-phenylenediamine with 2-bromo-1-methoxypropane in the presence of a base to form the desired product . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of quinoxaline derivatives, including this compound, often employs green chemistry principles to minimize environmental impact. Transition-metal-free catalysis is a preferred method due to its cost-effectiveness and reduced toxicity . This approach not only enhances the yield but also ensures the sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(1-methoxypropan-2-yl)quinoxaline-6-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoxaline N-oxides, which exhibit enhanced biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired transformation but
Properties
IUPAC Name |
N-(1-methoxypropan-2-yl)quinoxaline-6-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2/c1-9(8-18-2)16-13(17)10-3-4-11-12(7-10)15-6-5-14-11/h3-7,9H,8H2,1-2H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFMSHJONFFOUEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)NC(=O)C1=CC2=NC=CN=C2C=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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